molecular formula C12H13NO2S B182853 N,N-dimethylnaphthalene-2-sulfonamide CAS No. 63296-70-8

N,N-dimethylnaphthalene-2-sulfonamide

Cat. No.: B182853
CAS No.: 63296-70-8
M. Wt: 235.3 g/mol
InChI Key: CLDXNGNTFGIVFL-UHFFFAOYSA-N
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Description

N,N-Dimethylnaphthalene-2-sulfonamide (CAS 63296-70-8) is a sulfonamide derivative featuring a naphthalene ring substituted at the 2-position with a dimethylated sulfonamide group (-SO₂N(CH₃)₂). This compound is structurally characterized by its planar naphthalene core and electron-withdrawing sulfonamide moiety, which influence its physicochemical properties and reactivity. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .

Properties

CAS No.

63296-70-8

Molecular Formula

C12H13NO2S

Molecular Weight

235.3 g/mol

IUPAC Name

N,N-dimethylnaphthalene-2-sulfonamide

InChI

InChI=1S/C12H13NO2S/c1-13(2)16(14,15)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,1-2H3

InChI Key

CLDXNGNTFGIVFL-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=CC=CC=C2C=C1

Other CAS No.

63296-70-8

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The table below summarizes key structural differences and properties of N,N-dimethylnaphthalene-2-sulfonamide and related compounds:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Activities References
This compound C₁₂H₁₃NO₂S -SO₂N(CH₃)₂ at naphthalene-2 Lipophilic; potential enzyme inhibition
6-Amino-N-methylnaphthalene-2-sulfonamide C₁₁H₁₂N₂O₂S -NH₂ at naphthalene-6; -SO₂NHCH₃ at position-2 Enhanced solubility due to -NH₂ group
6-Bromo-N,N-dimethylnaphthalene-2-sulfonamide C₁₂H₁₂BrNO₂S -Br at naphthalene-6; -SO₂N(CH₃)₂ at position-2 Increased reactivity for cross-coupling
N-Phenethylnaphthalene-2-sulfonamide C₁₈H₁₇NO₂S -SO₂NHCH₂CH₂C₆H₅ at naphthalene-2 Bulky substituent; potential CNS activity
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide C₂₂H₂₅NO₅S -SO₂N(CH₃)CH₂CH₂(3,4-(OCH₃)₂C₆H₃) at naphthalene-1 Crystal structure with weak C-H⋯O bonds

Physicochemical Properties

  • Solubility and Lipophilicity: The dimethyl group in this compound increases lipophilicity compared to monosubstituted analogs like 6-Amino-N-methylnaphthalene-2-sulfonamide, which has a polar -NH₂ group enhancing aqueous solubility .
  • Spectroscopic Characteristics: ¹H NMR: this compound exhibits aromatic protons at δ 7.1–8.9 ppm, with -N(CH₃)₂ resonances near δ 2.8–3.2 ppm. In contrast, the 6-amino derivative shows additional -NH₂ signals at δ 5.5–6.0 ppm . IR: Sulfonamide S=O stretches appear at ~1148–1384 cm⁻¹, consistent across derivatives .

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